

Dealing with false negatives in urinary PdG testing for ovulation

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Compound of Interest		
Compound Name:	Pregnanediol 3-glucuronide	
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Technical Support Center: Urinary PdG Testing

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals utilizing urinary pregnanediol-3-glucuronide (PdG) testing to confirm ovulation.

Frequently Asked Questions (FAQs)

Q1: What is urinary PdG and why is it measured?

A1: Pregnanediol-3-glucuronide (PdG) is the primary metabolite of progesterone found in urine. [1][2][3] Progesterone levels rise significantly after ovulation, so measuring the subsequent increase in urinary PdG is a non-invasive method to confirm that ovulation has occurred.[1][2] [4]

Q2: How do urinary PdG levels correlate with serum progesterone?

A2: Generally, urinary PdG levels correlate with serum progesterone, as PdG is derived from the breakdown of progesterone in the liver.[3] However, the correlation is not always direct due to individual variations in metabolism and hormone fluctuations.[5] Studies show that progesterone is released in pulses, causing its concentration in the blood to fluctuate significantly throughout the day.[3][5] A first-morning urine PdG level can provide a more stable representation, reflecting an average of the previous day's progesterone levels.[5]



Q3: What is the established threshold for a positive PdG test indicating ovulation?

A3: A common threshold used to confirm ovulation is a urinary PdG concentration of 5 μg/mL. [6][7] Some studies suggest that observing this level for three consecutive days after a Luteinizing Hormone (LH) surge can confirm ovulation with high specificity.[6][8][9] However, it's important to note that relying on a single threshold may not be accurate for everyone.[2]

Q4: Can medications or supplements interfere with PdG test results?

A4: Yes. Hormone treatments, including progesterone or fertility medications, can directly impact PdG levels and may lead to false-positive results.[1][3][10] It is crucial to consider any concurrent treatments when interpreting PdG data.

Troubleshooting Guide: False-Negative Results

A false-negative result occurs when a PdG test indicates that ovulation has not happened, despite other evidence suggesting it has. This can be a significant issue in research and clinical settings. The following sections address common causes and solutions.

Q5: What are the most common causes of a false-negative urinary PdG result?

A5: Several factors can lead to a false-negative result. These include:

- Diluted Urine: Excessive fluid intake before sample collection can dilute the concentration of PdG, causing it to fall below the detection threshold of the assay.[1]
- Incorrect Timing of Sample Collection: Progesterone levels, and subsequently PdG, peak approximately 6-8 days after ovulation.[1][2] Testing too early may not capture this rise. First morning urine is recommended as it is typically the most concentrated.[4][11]
- Individual Metabolic Variation: Some individuals may metabolize progesterone into PdG at a
 rate that does not produce a urinary concentration high enough to be detected by standard
 tests, even if ovulation has occurred.
- Assay Sensitivity and Thresholds: Threshold-based tests might yield a false negative if an individual's PdG levels rise but do not cross the predefined cutoff (e.g., 5 μg/mL).[1][2]



Troubleshooting & Optimization

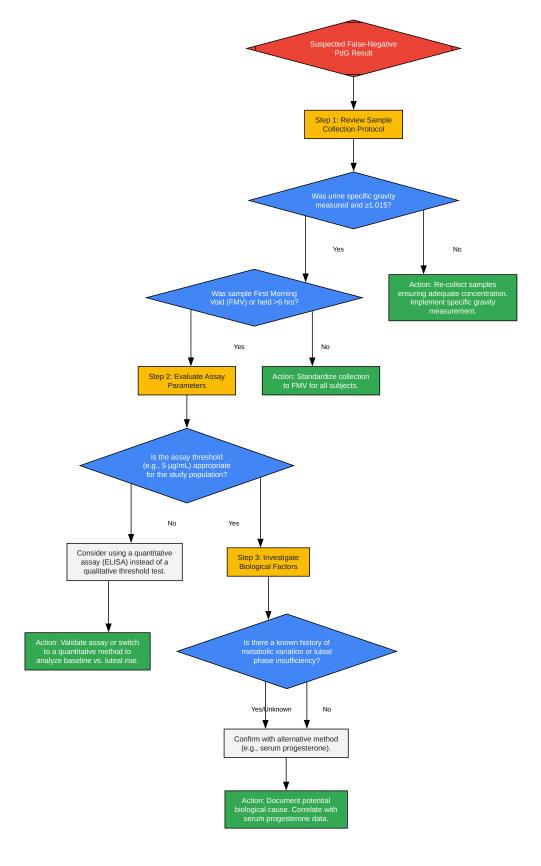
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• "Weak" Ovulation: In some cases, ovulation may occur, but the subsequent progesterone production is insufficient, leading to lower PdG levels that may not be detected.[12]

Q6: My experiment yielded a negative PdG result, but other indicators (e.g., LH surge, ultrasound) suggest ovulation occurred. What are the next steps?

A6: A suspected false negative requires a systematic approach to identify the potential cause.





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Caption: Troubleshooting workflow for false-negative PdG results.



Data Presentation

Quantitative data from studies is essential for understanding test performance and interpreting results.

Table 1: Impact of Assay Threshold on Ovulation Confirmation Rate

PdG Test Threshold	Confirmation Rate in Menstrual Cycles	Reference
7 μg/mL	59%	[6][9][13]
5 μg/mL	82%	[2][6][9][13]

This table illustrates how a lower detection threshold can increase the sensitivity of ovulation confirmation.

Table 2: Comparison of Different Urinary Ovulation Confirmation Methods

Assay Method	Median Luteal Phase Increase (95% CI)	ROC AUC (Single Sample)	ROC AUC (Two-Sample Rise)	Reference
PDG ELISA	427% (261– 661%)	0.951	0.950	[14]
Automated P4 (Architect)	278% (187– 354%)	0.944	0.927	[14]
Automated P4 (Cobas)	146% (130– 191%)	Not specified	Not specified	[14]

This table compares a manual PdG ELISA to automated progesterone (P4) immunoassays, showing a greater dynamic range for the PdG ELISA.[14]

Experimental Protocols



Accurate and reproducible results depend on rigorous adherence to validated experimental protocols.

Protocol: Urinary PdG Measurement by Competitive ELISA

This protocol is a generalized example based on commercially available competitive ELISA kits.[15][16][17][18] Researchers must follow the specific instructions provided with their chosen assay kit.

Objective: To quantitatively measure the concentration of PdG in human urine samples.

Principle: This is a competitive immunoassay. PdG in the sample competes with a fixed amount of enzyme-labeled PdG (conjugate) for a limited number of binding sites on a specific anti-PdG antibody. The amount of color produced is inversely proportional to the concentration of PdG in the sample.[15]

Materials:

- Microtiter plate pre-coated with goat anti-rabbit IgG antibody
- PdG Standard
- Urine samples
- PdG Antibody (polyclonal rabbit)
- PdG-Peroxidase Conjugate
- Assay Buffer
- Wash Buffer Concentrate
- TMB Substrate
- Stop Solution (e.g., 1M H₂SO₄)
- Microtiter plate reader (450 nm)

Troubleshooting & Optimization



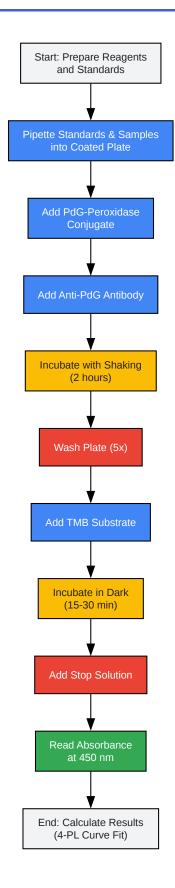


- Calibrated pipettes
- Plate shaker

Procedure:

- Reagent Preparation: Prepare all buffers (Assay Buffer, Wash Buffer) and standards according to the kit manual.[17] Dilute urine samples as necessary with Assay Buffer.
- Standard Curve Preparation: Perform serial dilutions of the PdG Standard to create a standard curve.[17][18] A typical range might be 0.391 to 50 ng/mL.[16]
- Assay Procedure: a. Pipette 50 μL of standards and diluted samples into the appropriate wells of the antibody-coated microtiter plate.[17] b. Add 25 μL of the PdG-Peroxidase Conjugate to each well.[17] c. Add 25 μL of the PdG Antibody to each well (except non-specific binding wells).[17] d. Cover the plate and incubate for 2 hours at room temperature on a plate shaker.[15][16][17]
- Washing: Wash the plate 4-5 times with 1X Wash Buffer to remove unbound reagents.[14]
- Substrate Reaction: a. Add 100-120 μL of TMB Substrate to each well.[14][17] b. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[14][17]
- Stopping the Reaction: Add 50-80 μL of Stop Solution to each well. The color will change from blue to yellow.[14][17]
- Data Acquisition: Read the absorbance of each well at 450 nm within 10-15 minutes of adding the Stop Solution.[14][15]
- Analysis: Calculate the concentration of PdG in the samples by interpolating their absorbance values from the standard curve, typically using a four-parameter logistic curve fit.





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Caption: Generalized workflow for a competitive PdG ELISA.



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